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Diuretic resistance (DR) is the failure to adequately excrete sodium and fluid despite diuretic therapy, and it
predicts higher mortality and rehospitalization risk [1] [2] [3]. The table below summarizes quantitative

definitions and diagnostic tests used to identify it in a research or clinical setting.

Definition / Test Methodology & Measurement Interpretation & Threshold
Poor Natriuretic Measure cumulative sodium < 100 mmol of sodium in 6 hours
Response [4] excretion over 6 hours after a indicates diuretic resistance.

standardized IV loop diuretic dose.

Spot Urine Collect a spot urine sample 1-2 < 50 meql/L predicts poor natriuretic
Sodium [5] hours after IV loop diuretic response and diuretic resistance.
administration. Analyze for sodium.

Furosemide Administer IV furosemide (1.0-1.5 Urine output < 100 mL/hour in the first 2
Stress Test (FST) mg/kg in naive patients). Measure hours or <200 mL in 2 hours post-
[6] hourly urine output for 6 hours. injection indicates a high risk for severe

Acute Kidney Injury (AKI) progression.

Fractional Calculate using serum and urine < 0.2% suggests poor natriuretic
Excretion of sodium/creatinine values: FeNa = response.

Sodium (FeNa) (Urine Na x Plasma Cr) / (Plasma Na

[5] x Urine Cr) x 100.
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Predictive Tools & Management Protocols

Integrating predictive scores and structured protocols into workflows allows for early, proactive management

of diuretic resistance.

BAN-ADHF Risk Score

The BAN-ADHEF score is a validated tool that uses eight routinely available variables to stratify a patient's
risk of low diuretic efficiency. Integrating this score into an electronic health record (EHR) system enables

automated risk stratification. The workflow and subsequent actions are based on the calculated score [7].

The DOT script below models a proposed clinical workflow for integrating the BAN-ADHF score into

patient management.
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BAN-ADHF Score Integration Workflow

[Patient PresentatiorD

Pre-visit EHR Script
Pulls latest labs & prescriptions

:

Clinic Assessment
Update vitals, point-of-care labs

l

BAN-ADHF Score Calculated

Tier 2

Tier 1

Moderate Risk (Score 7-12)

Oral loop diuretic up-titration
+ add Thiazide

Review in 24-48h

Click to download full resolution via product page

Management Strategies: Dose Escalation vs. Combination
Therapy

Once diuretic resistance is identified, the next step is to intensify therapy. A key recent mechanistic RCT

compared two common strategies [4].

¢ Population: Patients hospitalized with HF and diuretic resistance (6-hour natriuresis < 100 mmaol).

¢ Intervention 1 (Loop Intensification): Increase the intravenous loop diuretic dose by 2.5 times.

¢ Intervention 2 (Adjuvant Thiazide): Add intravenous chlorothiazide to the existing loop diuretic
dose.
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e Primary Outcome: Increase in 6-hour natriuresis.
¢ Key Finding: While both strategies improved natriuresis, adjuvant thiazide (chlorothiazide)
produced a significantly greater increase (107 mmol) compared to loop dose intensification (49

mmol) [4].

Experimental Insights into Mechanisms & Risks

For researchers, understanding the underlying pathophysiology and potential risks of furosemide is crucial.

Pathophysiological Mechanisms of Resistance

Diuretic resistance is not a single entity but arises from multiple mechanisms [2]:

e Pharmacokinetic Issues: Low and variable bioavailability of oral furosemide, impaired gut
absorption, and reduced delivery to the kidney in HF.

¢ Nephron Adaptation: The "braking phenomenon™ and post-diuretic sodium retention occur due to
adaptive increases in sodium reabsorption in the distal tubule and collecting ducts, which can offset
the blockade in the loop of Henle. This is a key rationale for sequential nephron blockade [2].

¢ Neurohormonal Activation: Reflex activation of the renin-angiotensin-aldosterone system (RAAS)
and sympathetic nervous system during diuresis promotes sodium retention.

Potential Pro-fibrotic Signaling of Furosemide

Beyond diuresis, preclinical studies suggest furosemide may have direct effects on cardiac tissue. The
following DOT script illustrates a pro-fibrotic signaling pathway activated by furesemide in a porcine HF

model, which was associated with worsened HF outcomes [8].
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Furosemide-Induced Pro-fibrotic Signaling
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Key Takeaways for Researchers and Clinicians

¢ Prioritize Early and Guided Diagnosis: Move beyond clinical signs and utilize tools like the BAN-
ADHF score for risk prediction and spot urine sodium or the Furosemide Stress Test for functional
diagnosis [6] [7] [5].

¢ Implement Protocolized Escalation: For confirmed resistance, evidence strongly supports
combination diuretic therapy (e.g., adding a thiazide) as a more effective strategy for enhancing
natriuresis than simply increasing the loop diuretic dose alone [4].

¢ Investigate Underlying Biology: Be aware of the complex pharmacokinetic, nephron-level, and
neurohormonal mechanisms that drive resistance. Furthermore, preclinical data on furosemide's
potential pro-fibrotic effects highlight the need for a nuanced understanding of its long-term impact [2]

[8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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